molecular formula C13H14N2O5S B2682822 3-Ethenylsulfonyl-N-(3-methyl-2-oxo-1,3-benzoxazol-7-yl)propanamide CAS No. 2224342-69-0

3-Ethenylsulfonyl-N-(3-methyl-2-oxo-1,3-benzoxazol-7-yl)propanamide

Cat. No.: B2682822
CAS No.: 2224342-69-0
M. Wt: 310.32
InChI Key: WAGFJSDSUOVBLD-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-(3-methyl-2-oxo-1,3-benzoxazol-7-yl)propanamide is a synthetic compound with a complex structure. It belongs to the class of coumarin derivatives, which have garnered attention due to their diverse biological activities. Coumarins are benzopyrone derivatives found in nature and have been studied for their anti-tumoral, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The synthesis of this compound involves intricate steps. One approach is through the reaction of 7-amino-4-methylcoumarin (1) with various organic halides. Additionally, N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives can be prepared by reacting 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) with corresponding heteroaryl/alkyl halides. These synthetic pathways yield a range of compounds with potential antimicrobial properties .


Molecular Structure Analysis

The molecular structure of This compound consists of a benzoxazolyl moiety linked to a propanamide group. The ethenylsulfonyl substituent adds further complexity to the structure. Spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry are used to characterize this compound .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be 247–249°C .

Properties

IUPAC Name

3-ethenylsulfonyl-N-(3-methyl-2-oxo-1,3-benzoxazol-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-3-21(18,19)8-7-11(16)14-9-5-4-6-10-12(9)20-13(17)15(10)2/h3-6H,1,7-8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGFJSDSUOVBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2OC1=O)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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